molecular formula C22H36O2 B153253 ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate CAS No. 123940-93-2

ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate

Cat. No. B153253
M. Wt: 332.5 g/mol
InChI Key: LKBDTOYINRNCSY-AFSLFLIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate is a type of ethyl ester of the omega-3 fatty acid . It is also known as 8,11,14,17-Eicosatetraenoic acid, ethyl ester, (all-Z)- .


Synthesis Analysis

Ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). The synthesis process involves the formal condensation of the carboxy group of EPA with the hydroxy group of ethanol .


Molecular Structure Analysis

The molecular formula of ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate is C22H34O2 . The molecular weight is 330.52 . The structure includes multiple double bonds, which are characteristic of polyunsaturated fatty acids .


Physical And Chemical Properties Analysis

Ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate has a molecular weight of 330.504 and a molecular formula of C22H34O2 . It is supplied as a neat substance and should be stored in a freezer .

Scientific Research Applications

1. Novel Compounds from Black Coral and Red Algae Ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate, as part of a broader class of fatty acids, has been identified in unique marine organisms. In studies on black coral Leiopathes sp. and red algae Lithothamnion, researchers discovered novel compounds related to this ethyl ester, indicating its presence in diverse marine life (Guerriero, D'Ambrosio, & Peitra, 1988; Guerriero, D'Ambrosio, & Pietra, 1990).

2. Metabolite Studies in Marine Algae Research has identified novel lipobetaines and metabolites in different marine algae, such as the red alga Neodilsea yendoana. These studies highlight the metabolic complexity and diversity in marine organisms and the role of fatty acids like ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate (Ishida et al., 1994).

3. Inhibition of Human Natural Killer Cell Activity In the context of immunology, some derivatives of ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate have been studied for their effects on human natural killer (NK) cell activity. These insights contribute to understanding immune regulation mechanisms (Ramstedt et al., 1984).

4. Synthesis and Structural Studies Synthetic approaches to related fatty acids have been explored, enhancing our understanding of the structure and function of these molecules. This area of research contributes to the broader understanding of fatty acids and their derivatives (Flock & Skattebol, 2000).

5. Neutrophil Responses to 5-Oxo-Icosatetraenoic Acids Studies on neutrophil responses to certain icosatetraenoic acids, which are related to ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate, have provided insights into inflammatory processes and cellular signaling pathways (Norgauer et al., 1996).

6. Leukotriene Biosynthesis in Porcine Leukocytes Research on leukotriene biosynthesis in porcine leukocytes has included studies on the metabolism of compounds related to ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate, contributing to our understanding of inflammatory and immune processes (Maas, Brash, & Oates, 1981).

7. Cardiovascular Risk Reduction Studies Although focusing on a related compound, icosapent ethyl, studies in this area have provided insights into the effects of fatty acid derivatives on cardiovascular health and disease (Bhatt et al., 2019).

Safety And Hazards

According to the safety data sheet, this substance is not classified as hazardous according to 1272/2008 . In case of exposure, normal washing of the skin is considered sufficient. If symptoms persist, medical attention should be sought .

properties

IUPAC Name

ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBDTOYINRNCSY-AFSLFLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224089
Record name Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate

CAS RN

123940-93-2
Record name Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123940-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (all Z) Ethyl 8,11,14,17-eicosatetraenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EICOSATETRAENOIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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